3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl group attached to the phenyl ring at position 4 and a carboxylic acid group at position 4 of the pyrazole ring
Preparation Methods
The synthesis of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylbenzaldehyde and phenylhydrazine.
Formation of Hydrazone: Phenylhydrazine reacts with 4-ethylbenzaldehyde to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Carboxylation: The resulting pyrazole is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at position 4.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl or pyrazole ring is substituted with different functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethyl and phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins. These interactions can modulate biochemical pathways, resulting in therapeutic or biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid include:
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Differing by a methyl group instead of an ethyl group, this compound exhibits similar chemical properties but may have different biological activities.
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: The presence of a chlorine atom introduces different electronic effects, potentially altering its reactivity and binding properties.
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: The nitro group significantly impacts the compound’s electronic structure, affecting its chemical and biological behavior.
Properties
IUPAC Name |
3-(4-ethylphenyl)-1-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-13-8-10-14(11-9-13)17-16(18(21)22)12-20(19-17)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCJKBXIMKWSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202535 | |
Record name | 3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372107-16-9 | |
Record name | 3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372107-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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